methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
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Description
Methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C23H16Cl3N3O5 and its molecular weight is 520.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on novel derivatives containing isoxazole and isothiazole moieties, including synthesis and bioassays, has revealed potential synergistic effects when combined with antitumor drugs. Such compounds have been synthesized and tested for their effects in brain tumor chemotherapy, showing promising results (Kletskov et al., 2018).
Anticancer and Antimicrobial Agents
The development of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the potential of oxazole and pyrazole derivatives in medicinal chemistry. These compounds have been evaluated for their efficacy against cancer cell lines and pathogenic microorganisms, highlighting the diverse therapeutic applications of such molecules (Katariya et al., 2021).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This research has demonstrated that certain pyrazole compounds can significantly reduce corrosion, suggesting applications in materials science and engineering for protecting metals from acidic corrosion (Yadav et al., 2016).
properties
IUPAC Name |
methyl 5-[1-(3-chlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-7-4-6-12(24)10-13)21-18(22(30)32-2)20(28-34-21)17-15(25)8-5-9-16(17)26/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGRMKTERMHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)OC)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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